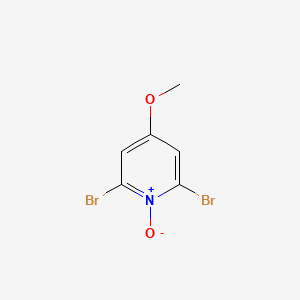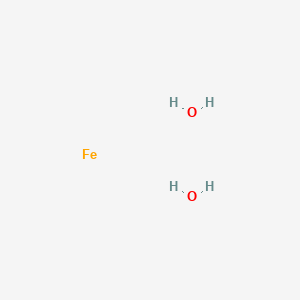
iron;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Iron(II) oxalate dihydrate can be synthesized through various methods. One common synthetic route involves the reaction of metallic iron with oxalic acid under hydrothermal conditions . This method can also produce isotopically labeled variants of the compound, such as iron(II) oxalate dideuterate . Another method involves extracting iron from iron ore using oxalic acid, followed by photo-reduction . This process has been used to produce iron oxalate dihydrate for applications in photocatalytic degradation of organic pollutants .
Chemical Reactions Analysis
Iron(II) oxalate dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) oxalate.
Thermal Decomposition: Upon heating, iron(II) oxalate dihydrate decomposes to form iron oxides.
Substitution: The oxalate ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various ligands for substitution reactions. The major products formed from these reactions include iron(III) oxalate and various iron oxides .
Scientific Research Applications
Iron(II) oxalate dihydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of iron(II) oxalate dihydrate involves its ability to undergo redox reactions and form coordination complexes. In biological systems, iron is essential for the transport of oxygen and cellular oxidation mechanisms . The compound’s ability to form complexes with various ligands makes it a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
Iron(II) oxalate dihydrate can be compared with other similar compounds, such as:
Calcium sulfate dihydrate (gypsum): Both are hydrates with water molecules as part of their crystal structure.
Magnesium sulfate heptahydrate (Epsom salts): Another example of a hydrate with multiple water molecules.
Iron(III) oxalate: A similar iron compound that differs in its oxidation state and chemical properties.
Iron(II) oxalate dihydrate is unique due to its specific coordination polymer structure and its ability to form high-quality single crystals for diffraction and spectroscopic studies .
Properties
Molecular Formula |
FeH4O2 |
|---|---|
Molecular Weight |
91.88 g/mol |
IUPAC Name |
iron;dihydrate |
InChI |
InChI=1S/Fe.2H2O/h;2*1H2 |
InChI Key |
HDMKAUUMGFGBRJ-UHFFFAOYSA-N |
Canonical SMILES |
O.O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



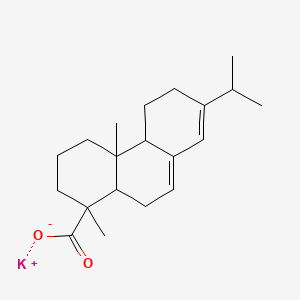


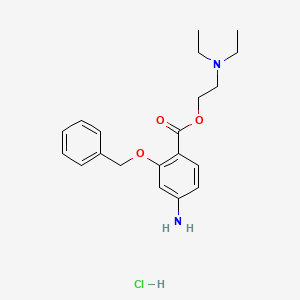

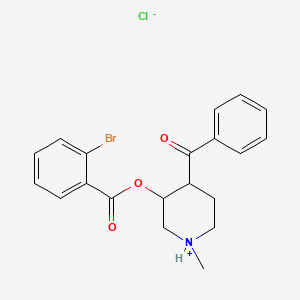
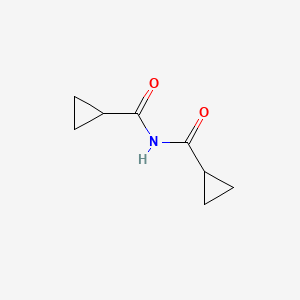
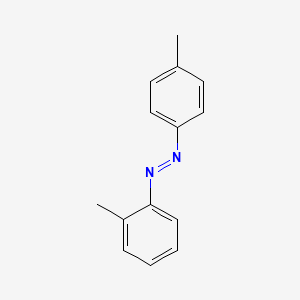
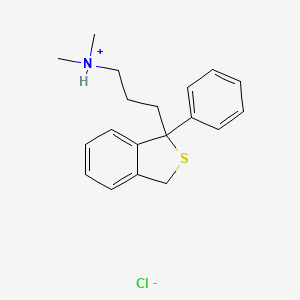


![[2-(4-Methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate](/img/structure/B13744327.png)
